1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one
Overview
Description
1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one is an organic compound characterized by a phenyl group attached to a butynone structure with a trimethylsilyl substituent
Mechanism of Action
Mode of Action
It’s known that this compound is a ketone , which suggests it may participate in various chemical reactions such as condensation, oxidation, and reduction.
Biochemical Pathways
It has been used to investigate its asymmetric bioreduction to (s)-4-(trimethylsilyl)-3-butyn-2-ol { (s)-tmsbol} by employing biocompatible water-immiscible ionic liquids (ils) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by oxidation to form the desired product . Another method includes the use of ethynyl ketones and enamines in a condensation reaction, which leads to the formation of the compound under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol: A similar compound with an alcohol functional group instead of a ketone.
4-(Trimethylsilyl)-3-butyn-2-one: Lacks the phenyl group, making it less complex.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Another related compound with a different substitution pattern.
Uniqueness: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one is unique due to its combination of a phenyl group and a trimethylsilyl-substituted butynone structure. This combination imparts distinct chemical properties, making it valuable in various synthetic applications and research fields .
Properties
IUPAC Name |
1-phenyl-4-trimethylsilylbut-3-yn-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMMBZAAXWLFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446461 | |
Record name | 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88768-84-7 | |
Record name | 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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